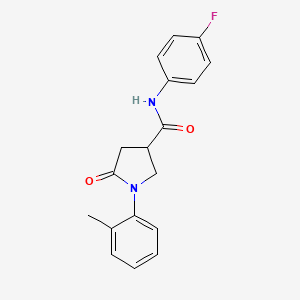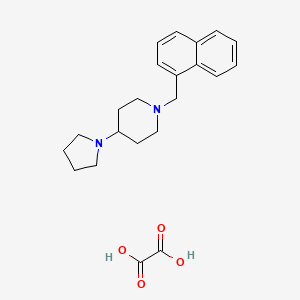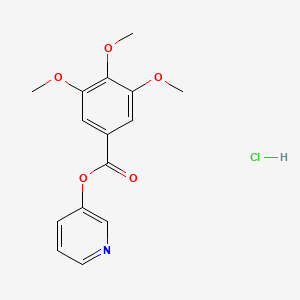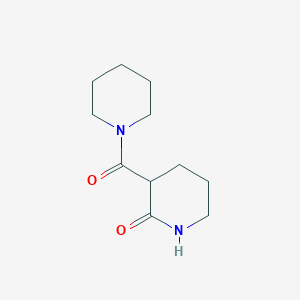![molecular formula C18H20N2O2 B3971799 2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971799.png)
2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as IEM-1925, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the family of isoindoline derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and inflammation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby reducing the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. The compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dose and dosing schedule for the compound.
Direcciones Futuras
There are several future directions for research on 2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the compound's potential therapeutic uses in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more studies are needed to determine the optimal formulation and dosing schedule for this compound in vivo.
Aplicaciones Científicas De Investigación
2-[2-(1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h3-5,8,11,14-15,19H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOUTUWGMCKPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971719.png)

![1-(2-fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3971724.png)
![[4-(1,3-benzodioxol-5-yl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971732.png)

![1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3971744.png)
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B3971750.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B3971753.png)


![N-[3-(4-butoxyphenyl)-3-oxopropyl]methionine](/img/structure/B3971783.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B3971793.png)
